molecular formula C10H15NO4 B15088641 3-Boc-5-vinyl-2-oxazolidinone CAS No. 1039644-53-5

3-Boc-5-vinyl-2-oxazolidinone

Cat. No.: B15088641
CAS No.: 1039644-53-5
M. Wt: 213.23 g/mol
InChI Key: FNTSQPKTSPKZHB-UHFFFAOYSA-N
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Description

3-Boc-5-vinyl-2-oxazolidinone, also known as tert-Butyl 2-oxo-5-vinyl-1,3-oxazolidine-3-carboxylate, is a heterocyclic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is characterized by its oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a vinyl group and a tert-butoxycarbonyl (Boc) protecting group further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-5-vinyl-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted amine with a carbonyl compound in the presence of a base to form the oxazolidinone ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Boc-5-vinyl-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Free amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-5-vinyl-2-oxazolidinone is unique due to its combination of a vinyl group and a Boc protecting group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in various research applications .

Properties

CAS No.

1039644-53-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl 5-ethenyl-2-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-5-7-6-11(8(12)14-7)9(13)15-10(2,3)4/h5,7H,1,6H2,2-4H3

InChI Key

FNTSQPKTSPKZHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC1=O)C=C

Origin of Product

United States

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